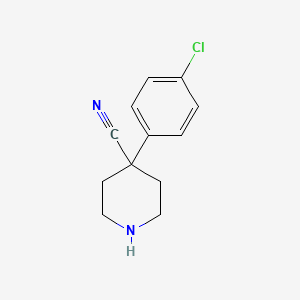

4-(4-Chlorophenyl)piperidine-4-carbonitrile

Vue d'ensemble

Description

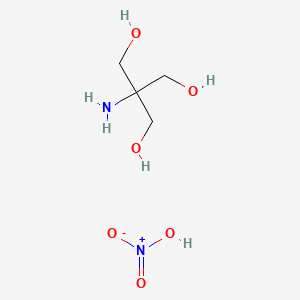

“4-(4-Chlorophenyl)piperidine-4-carbonitrile” is a chemical compound that has gained attention in the fields of medicinal and pharmaceutical research. It has a molecular weight of 220.7 g/mol .

Synthesis Analysis

The synthesis of “4-(4-Chlorophenyl)piperidine-4-carbonitrile” involves several steps. One method involves the use of trifluoroacetic acid in dichloromethane at 20°C . The reaction is stirred at room temperature for 72 hours, and then concentrated. The residue is treated with water and saturated aqueous sodium bicarbonate (until basic), then extracted with dichloromethane .

Molecular Structure Analysis

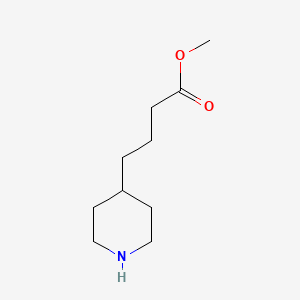

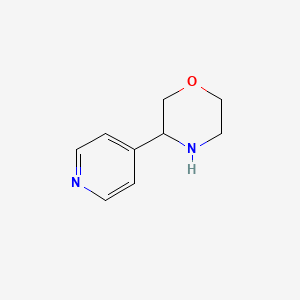

The molecular structure of “4-(4-Chlorophenyl)piperidine-4-carbonitrile” is represented by the formula C12H13ClN2 . The InChI code for this compound is 1S/C12H13ClN2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-8H2 .

Chemical Reactions Analysis

The chemical reactions involving “4-(4-Chlorophenyl)piperidine-4-carbonitrile” are complex and require specific conditions for successful completion. For instance, the deprotection of the amine group in the compound requires the use of 4M HCl in dioxane .

Physical And Chemical Properties Analysis

The compound “4-(4-Chlorophenyl)piperidine-4-carbonitrile” has a number of physical and chemical properties. It has a molecular weight of 220.7 g/mol . It is soluble, with a solubility of 0.371 mg/ml . The compound has a high GI absorption and is BBB permeant .

Applications De Recherche Scientifique

Analgesic Research

- Scientific Field : Pharmacology

- Application Summary : 4-(4-Chlorophenyl)piperidine-4-carbonitrile derivatives have been synthesized and tested as potential analgesic compounds .

- Methods of Application : The derivatives were synthesized by reacting 1 mol of 4-(4-Chlorophenyl)piperidine-4-carbonitrile with the corresponding substituted phenacyl halide in ethanol under reflux .

- Results : All the derivatives exhibited significant analgesic activity in male Wistar rats at a dose of 50mg/kg of body weight after intramuscular injection, when tested by thermal stimuli (tail flick test). Pethidine was used as a reference drug .

Antibacterial and Antifungal Research

- Scientific Field : Microbiology

- Application Summary : Compounds related to 4-(4-Chlorophenyl)piperidine-4-carbonitrile have been screened for their antibacterial activity against various bacterial strains and antifungal activity against certain fungal strains .

- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .

- Results : The results or outcomes obtained, including any quantitative data or statistical analyses, are not provided in the source .

Antitumor Research

- Scientific Field : Oncology

- Application Summary : Compounds related to 4-(4-Chlorophenyl)piperidine-4-carbonitrile have been synthesized and tested for their antitumor activity .

- Methods of Application : The compounds were synthesized by reacting 8-hydroxyquinoline and 8-hydroxy-2-methylquinoline with α-cyano-p-chloro/bromocinnamonitrile in ethanolic piperidine under reflux .

- Results : Some of the synthesized compounds inhibited the growth of cancer cells compared to Vinblastine .

Synthesis of Heterocyclic Compounds

- Scientific Field : Organic Chemistry

- Application Summary : 4-(4-Chlorophenyl)piperidine-4-carbonitrile can be used in the synthesis of heterocyclic compounds, such as 4H-pyrano[3,2-h]quinoline and 7H-pyrimido[4′,5′:6,5]pyrano[3,2-h]quinoline derivatives .

- Methods of Application : The compounds were synthesized by reacting 8-hydroxyquinoline and 8-hydroxy-2-methylquinoline with α-cyano-p-chloro/bromocinnamonitrile in ethanolic piperidine under reflux .

- Results : The synthesized compounds were found to have antitumor activity, with some inhibiting the growth of cancer cells compared to Vinblastine .

Safety And Hazards

The compound “4-(4-Chlorophenyl)piperidine-4-carbonitrile” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Relevant Papers

Several papers related to “4-(4-Chlorophenyl)piperidine-4-carbonitrile” were found . These papers cover various aspects of the compound, including its synthesis, properties, and potential applications. Further analysis of these papers would provide more detailed information.

Propriétés

IUPAC Name |

4-(4-chlorophenyl)piperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,15H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZPISYIGMLPJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C#N)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50629422 | |

| Record name | 4-(4-Chlorophenyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)piperidine-4-carbonitrile | |

CAS RN |

91721-16-3 | |

| Record name | 4-(4-Chlorophenyl)piperidine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50629422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B1612855.png)